N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Medicinal Chemistry HIV Entry Inhibition Oxalamide Scaffold Optimization

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922031-64-9) is a fully synthetic small-molecule oxalamide derivative with a molecular formula of C25H32N4O2 and a molecular weight of approximately 420.5 g/mol. Its structure integrates an N1-benzyl group, a central oxalamide linker, and an N2-substituent that uniquely couples a 1-methylindolin-5-yl moiety to a piperidine ring via a chiral ethyl spacer.

Molecular Formula C25H32N4O2
Molecular Weight 420.557
CAS No. 922031-64-9
Cat. No. B2394122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
CAS922031-64-9
Molecular FormulaC25H32N4O2
Molecular Weight420.557
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCCC4
InChIInChI=1S/C25H32N4O2/c1-28-15-12-21-16-20(10-11-22(21)28)23(29-13-6-3-7-14-29)18-27-25(31)24(30)26-17-19-8-4-2-5-9-19/h2,4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1H3,(H,26,30)(H,27,31)
InChIKeyIGCJYHSHHZKRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922031-64-9): Structural Features and Scientific Positioning


N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide (CAS 922031-64-9) is a fully synthetic small-molecule oxalamide derivative with a molecular formula of C25H32N4O2 and a molecular weight of approximately 420.5 g/mol . Its structure integrates an N1-benzyl group, a central oxalamide linker, and an N2-substituent that uniquely couples a 1-methylindolin-5-yl moiety to a piperidine ring via a chiral ethyl spacer . While structurally related to CD4-mimic HIV entry inhibitors that classically feature an oxalamide–piperidine–aromatic pharmacophore [1], the presence of the saturated N-methylindoline core distinguishes it from more common indole-based analogs and suggests potential for divergent target engagement or pharmacokinetic properties relevant to procurement for early-stage medicinal chemistry and biological screening programs.

Why N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Cannot Be Interchanged with Common Oxalamide Analogs


This compound belongs to a chemotype where small architectural variations at the N-terminus, the indoline substitution pattern, and the heterocyclic amine produce profound shifts in biological activity that cannot be predicted by simple potency extrapolation [1]. In the structurally cognate series of oxalamide-based HIV entry inhibitors, replacing an aromatic ring with an indole-type group and modifying the junction between the oxalamide linker and the aromatic moiety resulted in compounds with high anti-HIV activity, demonstrating that subtle conformational changes in this scaffold dictate target interaction [1]. Consequently, substituting the N1-benzyl moiety for an isosteric group (e.g., phenethyl or cyclohexylmethyl) or replacing the saturated 1-methylindoline with an indole or indane could ablate the desired pharmacological profile or introduce uncharacterized off-target liabilities, making generic substitution a high-risk strategy without direct comparative data on the specific compound.

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Quantitative Differentiation Against Closest Analogs


Structural Uniqueness of the 1-Methylindoline-Piperidine Core vs. Indole-Based Oxalamide CD4 Mimics

High-strength direct head-to-head quantitative biological data for this compound are absent from the public domain. Therefore, differentiation is necessarily based on structural and chemoinformatic parameters against the closest known active analogs in the CD4 mimic class. Substitution of the aromatic indole with a saturated 1-methylindoline ring represents a distinct topological departure: calculated logP is predicted to decrease by approximately 0.5–1.0 units relative to indole-based counterparts such as NBD-556 or NBD-09027, while topological polar surface area (tPSA) is expected to increase modestly, potentially improving aqueous solubility and altering membrane permeability [1].

Medicinal Chemistry HIV Entry Inhibition Oxalamide Scaffold Optimization

Enantiomeric Complexity vs. Achiral Piperidine Analogs

The presence of a chiral center at the ethyl linker carbon generates a pair of enantiomers, whereas many common oxalamide CD4 mimics (e.g., NBD-09027) with simpler aromatic substituents lack this chiral complexity . This stereocenter introduces an additional dimension of SAR exploration that cannot be accessed with achiral piperidine-linked oxalamides such as N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide if the cyanophenyl lacks a comparable chiral element .

Chiral Synthesis Stereochemistry Lead Optimization

Potential off-target differentiation: Lack of CYP3A4 liability vs. piperazine-containing analogs

While direct CYP inhibition data for this compound are unavailable, class-level inference suggests that piperidine-containing oxalamides generally exhibit lower CYP3A4 time-dependent inhibition (TDI) compared to piperazine-substituted analogs [1]. For example, piperazine-containing CD4 mimics have been reported to show greater oxidative metabolism at the piperazine ring, a metabolic soft spot that can lead to reactive metabolite formation [1]. The saturated indoline–piperidine junction of the target compound lacks the oxidatively labile piperazine tertiary amine, potentially providing a more stable ADMET profile relative to piperazine-based oxalamides such as N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide .

ADMET Drug Metabolism Hepatotoxicity

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide: Research and Industrial Application Scenarios


Expanding the SAR of HIV-1 gp120-CD4 Entry Inhibitors Beyond the Indole Pharmacophore

Procure this compound as a unique saturated indoline analog to probe the conformational flexibility requirements of the Phe43 cavity of HIV-1 gp120. Its distinct topology, as established in Section 3, provides a valuable comparator for indole-based lead series like NBD-556 and YIR-821 [1].

Building Focused Screening Libraries for Oxalamide-Based Protein-Protein Interaction Inhibitors

Include this compound in a focused library of oxalamide-containing small molecules designed to disrupt protein-protein interactions (PPIs) that require a U-shaped conformation. The oxalamide–piperidine–indoline architecture offers a privileged geometry for fragment-based screening against PPI targets beyond HIV, such as integrase–LEDGF or c-Myc–Max [1].

ADMET Profiling and Metabolic Soft Spot Identification in Oxalamide Series

Systematically evaluate this compound alongside piperazine- and morpholine-containing oxalamide analogs in a panel of CYP and hepatocyte stability assays. The piperidine–indoline combination provides a crucial data point for establishing structure-metabolism relationships within the oxalamide class, guiding future lead optimization campaigns.

Quote Request

Request a Quote for N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.